(2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide
Description
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Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(6-5-14-3-1-9-21-14)17-7-8-19-12-13(11-18-19)15-4-2-10-22-15/h1-6,9-12H,7-8H2,(H,17,20)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUCFOVLDUXBLW-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide, a derivative of furan and pyrazole, has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a furan ring and a pyrazole moiety, which are known for their bioactive properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzofuran-pyrazole derivatives have shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens, including E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 9.80 | E. coli DNA gyrase B |
| Compound 4 | 20 | S. aureus |
| Compound 11d | 10 | C. albicans |
Anti-inflammatory Effects
The compound has also demonstrated notable anti-inflammatory effects. In vitro assays showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with percentages reaching up to 86% in some derivatives . Moreover, the stabilization of human red blood cell membranes was observed, indicating potential protective effects against hemolysis.
Antioxidant Activity
Research indicates that derivatives of this compound possess strong antioxidant properties, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting their capability to neutralize free radicals effectively . This activity is crucial for preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, which explains its antimicrobial efficacy.
- Cytokine Modulation : By modulating the release of inflammatory cytokines, the compound can reduce inflammation and associated symptoms.
- Antioxidant Mechanism : The presence of furan and pyrazole rings may contribute to the electron-donating ability of the compound, enhancing its capacity to scavenge free radicals.
Case Studies
Several studies have explored the biological activities of furan and pyrazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of benzofuran-pyrazole compounds exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting their potential as new antibiotic agents .
- Anti-inflammatory Research : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives in vivo using carrageenan-induced edema models, where several compounds showed significant reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen .
- Antioxidant Evaluation : The antioxidant capabilities were evaluated using various assays, confirming that these compounds effectively reduced oxidative stress markers in cellular models .
Scientific Research Applications
Biological Properties
The biological activities of (2E)-3-(furan-2-yl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide have been investigated in several studies:
Antimicrobial Activity :
Research indicates that furan-pyrazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests that our compound may also possess similar properties, warranting further investigation.
Antioxidant Activity :
Compounds containing furan and pyrazole rings have shown promising antioxidant effects. One study reported DPPH scavenging percentages between 84.16% and 90.52% for related compounds, indicating their potential to neutralize free radicals effectively .
Anti-inflammatory Effects :
The anti-inflammatory potential of furan-pyrazole derivatives is notable, with certain compounds stabilizing human red blood cell membranes significantly (up to 99.25%) . This property could be beneficial in developing treatments for inflammatory diseases.
DNA Gyrase Inhibition :
A related compound was found to inhibit DNA gyrase B with an IC50 value comparable to that of ciprofloxacin, a well-known antibiotic . This indicates that our compound may also possess similar mechanisms of action, making it a candidate for further antibiotic development.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several furan-pyrazole derivatives, including those similar to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with particular emphasis on Escherichia coli and Staphylococcus aureus .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties of furan-containing compounds, researchers assessed their ability to scavenge free radicals using various assays. The results demonstrated a strong correlation between the presence of furan and enhanced antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
